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Compound of Interest

Compound Name:
Boc-2-amino-1-

cyclohexanecarboxylic acid

Cat. No.: B1275645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-2-
amino-1-cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug

development. Due to the existence of cis and trans stereoisomers, which exhibit distinct

spectroscopic properties, this guide will address both where data is available. The information

presented herein is essential for the accurate identification, characterization, and quality control

of this compound in a research and development setting.

Spectroscopic Data Summary
While comprehensive, publicly available datasets for all stereoisomers of Boc-2-amino-1-
cyclohexanecarboxylic acid are limited, this section compiles available information and

provides expected characteristic data based on related compounds. The data is presented for

the cis and trans isomers. It is important to note that the specific enantiomer ((1S,2S), (1R,2R),

etc.) will not significantly alter the primary NMR, IR, and MS data presented here, although

specialized techniques like chiral chromatography or polarimetry would be required for their

differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Boc-2-amino-1-
cyclohexanecarboxylic acid. The chemical shifts are influenced by the stereochemical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1275645?utm_src=pdf-interest
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/product/b1275645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


relationship between the amino and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data of Boc-2-amino-1-cyclohexanecarboxylic Acid
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Assignment

Expected

Chemical Shift

(δ) ppm (cis

isomer)

Expected

Chemical Shift

(δ) ppm (trans

isomer)

Multiplicity Notes

Boc (t-butyl) ~1.40 ~1.40 Singlet (s)

9 equivalent

protons of the

tert-butyl group.

Cyclohexane

CH₂
1.20 - 2.20 1.10 - 2.10 Multiplet (m)

Complex

overlapping

signals from the

cyclohexane ring

protons.

CH-N (α-proton

to Nitrogen)
~3.8 - 4.2 ~3.5 - 3.9 Multiplet (m)

The chemical

shift and

coupling

constants are

highly dependent

on the cis/trans

stereochemistry.

CH-C=O (α-

proton to

Carbonyl)

~2.3 - 2.6 ~2.1 - 2.4 Multiplet (m)

The chemical

shift is influenced

by the adjacent

carboxylic acid

group.

NH ~5.0 - 7.0 ~4.5 - 6.5
Broad Singlet (br

s) or Doublet (d)

Chemical shift

can be variable

and

concentration-

dependent. May

show coupling to

the adjacent CH-

N proton.

COOH ~12.0 ~12.0 Broad Singlet (br

s)

Acidic proton,

may be broad
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and

exchangeable

with D₂O.

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and

may vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data of Boc-2-amino-1-cyclohexanecarboxylic Acid

Assignment

Expected Chemical

Shift (δ) ppm (cis

isomer)

Expected Chemical

Shift (δ) ppm (trans

isomer)

Notes

Boc Group

C(CH₃)₃ ~28.5 ~28.5

C(CH₃)₃ ~80.0 ~80.0

C=O (carbamate) ~155.0 ~155.0

Cyclohexane Ring

CH-N ~52.0 - 56.0 ~55.0 - 59.0

CH-C=O ~45.0 - 49.0 ~48.0 - 52.0

CH₂ ~20.0 - 35.0 ~20.0 - 35.0

Carboxylic Acid

C=O (acid) ~175.0 - 180.0 ~175.0 - 180.0

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and

may vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of Boc-2-amino-1-cyclohexanecarboxylic Acid
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch

(Carboxylic Acid)
3300 - 2500 Broad

Very broad due to

hydrogen bonding.

N-H stretch (Amine) 3400 - 3300 Medium
May be obscured by

the broad O-H stretch.

C-H stretch (Aliphatic) 3000 - 2850 Strong
From the cyclohexane

and Boc groups.

C=O stretch

(Carboxylic Acid)
1720 - 1700 Strong

C=O stretch

(Carbamate - Boc)
1700 - 1680 Strong

N-H bend (Amine) 1650 - 1580 Medium

C-O stretch 1250 - 1000 Strong

From the carboxylic

acid and carbamate

groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electrospray ionization (ESI) is a common technique for this type of

compound.

Table 4: Mass Spectrometric Data of Boc-2-amino-1-cyclohexanecarboxylic Acid
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Ion Expected m/z Notes

[M+H]⁺ 244.15

Protonated molecule

(Molecular Weight = 243.30

g/mol ).

[M+Na]⁺ 266.13 Sodiated adduct.

[M-H]⁻ 242.14 Deprotonated molecule.

[M-Boc+H]⁺ 144.10
Loss of the Boc group (100

Da).

[M-C₄H₈+H]⁺ 188.10
Loss of isobutylene from the

Boc group.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Boc-2-amino-1-cyclohexanecarboxylic acid.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical

shifts.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-5 seconds
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Spectral Width: 0-14 ppm

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled

Number of Scans: 1024 or more to achieve adequate signal-to-noise

Relaxation Delay: 2 seconds

Spectral Width: 0-200 ppm

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Format: Transmittance or Absorbance

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture with water.

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide

(for negative ion mode) can be added to aid ionization.

Instrument Parameters (Positive Ion Mode):

Ion Source: Electrospray Ionization (ESI)

Polarity: Positive

Capillary Voltage: 3-5 kV

Cone Voltage: 20-40 V

Desolvation Gas (N₂) Flow: 500-800 L/hr
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Desolvation Temperature: 250-400 °C

Mass Range: m/z 50-500

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min.

Acquire the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Boc-2-amino-1-cyclohexanecarboxylic acid.

Workflow for Spectroscopic Analysis of Boc-2-amino-1-cyclohexanecarboxylic Acid

Sample of Boc-2-amino-1-cyclohexanecarboxylic Acid

NMR Spectroscopy FT-IR SpectroscopyMass Spectrometry (ESI-MS)

¹H NMR Analysis ¹³C NMR Analysis Functional Group IdentificationMolecular Weight ConfirmationFragmentation Analysis

Structural Elucidation
(Connectivity & Stereochemistry)Purity Assessment

Comprehensive Analytical Report

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis.
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This guide serves as a foundational resource for professionals working with Boc-2-amino-1-
cyclohexanecarboxylic acid. For unambiguous stereochemical assignment, advanced NMR

techniques (e.g., NOESY, ROESY) and comparison with authenticated standards are

recommended.

To cite this document: BenchChem. [Spectroscopic Analysis of Boc-2-amino-1-
cyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1275645#spectroscopic-data-nmr-ir-ms-
of-boc-2-amino-1-cyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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